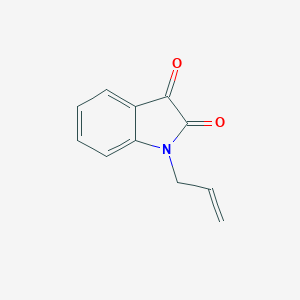
2,6-Dimethyl-4-nitropyridine 1-oxide
概要
説明
“2,6-Dimethyl-4-nitropyridine 1-oxide” is a chemical compound with the CAS Number: 4808-64-4 . Its molecular weight is 168.15 . It is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of nitropyridines, which includes compounds like “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 20 bonds; 12 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 Pyridine .
科学的研究の応用
Characterization Using Density Functional Theory : Yıldırım et al. (2011) characterized 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory (DFT). They analyzed the molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges, finding good agreement between theoretical and experimental results. This compound was found useful for bonding metallically and intermolecular interactions (Yıldırım et al., 2011).
Crystal Structure and Vibrational Properties : Hanuza et al. (1998) determined the crystal structure of 2,6-dimethyl-4-nitropyridine N-oxide, revealing a monoclinic structure. They correlated the IR and Raman spectra with X-ray structural data, discussing the compound's vibrational features in different environments (Hanuza et al., 1998).
Carcinogenicity and Mutagenicity : Takahashi et al. (1979) studied the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives in mice and bacterial strains. They found varying degrees of carcinogenic and mutagenic potency among the derivatives, providing insights into the molecular mechanisms of carcinogenesis (Takahashi et al., 1979).
Cytotoxic Characteristics with Copper(II) Complexes : Puszko et al. (2010) synthesized copper(II) nitrato complexes with methyl-substituted 4-nitropyridine N-oxides, including 2,6-dimethyl-4-nitropyridine N-oxide. These complexes exhibited significant anti-proliferative activity against cancer cell lines, demonstrating a relationship between activity and the number of methyl groups (Puszko et al., 2010).
Vibrational Properties and Crystal Structure : Ban-Oganowska et al. (2001) analyzed the vibrational properties and X-ray crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, a derivative of 2,6-dimethyl-4-nitropyridine N-oxide. They highlighted differences in molecular conformation and intermolecular interactions compared to other derivatives (Ban-Oganowska et al., 2001).
Observation of Intermolecular Interactions : Hanuza et al. (1997) observed attractive intermolecular =C-H...O interactions in the crystal packing of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide. Their study provided insights into the attractive character of these interactions and their effect on the molecules' vibrational spectra (Hanuza et al., 1997).
Coordination Chemistry and Cytotoxicity of Copper(II) Complexes : Puszko et al. (2011) further explored copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides, including cytotoxicity studies against various cancer cell lines. Their research highlighted the importance of methyl groups' placement and number in determining biological activity (Puszko et al., 2011).
作用機序
Target of Action
It’s known that nitropyridine-1-oxides, in general, are excellent π-hole donors . They participate in several interactions like hydrogen-bonding (HB), halogen-bonding (XB), triel bonding (TrB), and coordination-bonding (CB) (N+–O− coordinated to a transition metal) .
Mode of Action
The compound interacts with its targets primarily through π-hole interactions via the nitro group . Simultaneously, the N-oxide group participates in a series of interactions as an electron donor . The molecular electrostatic potential (MEP) value above and below the π–hole of the nitro group is largely influenced by the participation of the N-oxide group in these interactions .
Biochemical Pathways
It’s known that the pathway to 4-nitropyridine via the pyridine n-oxide involves two steps, including a nitration step and a reduction step .
Result of Action
It’s known that the compound forms a self-assembled tetramer through a double π-hole interaction established between the nitro group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-4-nitropyridine 1-oxide. For instance, the compound is a potentially explosive nitration product . Therefore, the continuous flow methodology is used to minimize accumulation and ensure safe scale-up . Additionally, the compound is a combustible substance and can explode in air . It is almost insoluble in water but can dissolve in organic solvents .
特性
IUPAC Name |
2,6-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUGENPUAERSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197411 | |
| Record name | 2,6-Lutidine, 4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-64-4 | |
| Record name | Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2,6-lutidine-1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4808-64-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Lutidine, 4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-2,6-lutidine-1-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25F79GKV74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the 4-position of 2,6-Dimethyl-4-nitropyridine N-oxide particularly reactive?
A: The nitro group at the 4-position, along with the N-oxide group, significantly enhances the reactivity of this position towards nucleophilic substitution reactions. This is due to the strong electron-withdrawing nature of both groups, which increases the electrophilicity of the 4-position and facilitates nucleophilic attack. []
Q2: Can you provide an example of how the nitro group in 2,6-Dimethyl-4-nitropyridine N-oxide is utilized in synthesis?
A: Research has shown that the nitro group in 2,6-Dimethyl-4-nitropyridine N-oxide can be easily replaced with a methylthio group using sodium methanethiolate. This reaction yields 3-halo-2,6-dimethyl-4-methylthiopyridine 1-oxides. The presence of a halogen atom adjacent to the nitro group further enhances the reactivity. []
Q3: How does the presence of the N-oxide moiety in 2,6-Dimethyl-4-nitropyridine N-oxide influence its crystal packing?
A: Studies have revealed that the N-oxide moiety plays a crucial role in the crystal structure of 2,6-Dimethyl-4-nitropyridine N-oxide. It participates in attractive intermolecular C–H⋯O interactions, influencing the overall packing arrangement within the crystal lattice. This interaction is particularly observed in the crystal structures of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide. [, ]
Q4: Have there been any computational studies conducted on 2,6-Dimethyl-4-nitropyridine N-oxide?
A: Yes, density functional theory (DFT) calculations have been employed to characterize 2,6-Dimethyl-4-nitropyridine N-oxide. [] These calculations provide valuable insights into the electronic structure, vibrational frequencies, and other molecular properties.
Q5: What synthetic strategies have been explored using 2,6-Dimethyl-4-nitropyridine N-oxide?
A: Researchers have investigated the Reissert-Kaufmann-type reaction using 2,6-Dimethyl-4-nitropyridine N-oxide as a starting material. [] This reaction is a valuable method for the synthesis of substituted heterocycles.
Q6: Is there information available on the vibrational properties of 2,6-Dimethyl-4-nitropyridine N-oxide derivatives?
A: Yes, the vibrational properties of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide have been studied, along with its X-ray crystal structure. [] This research provides insights into the molecular vibrations and structural features of this derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
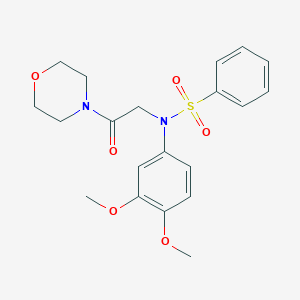
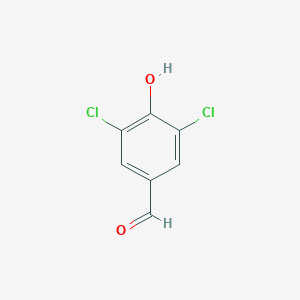
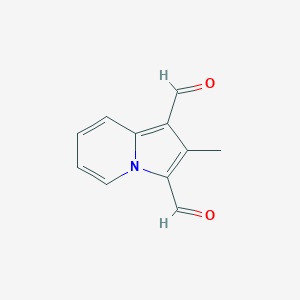
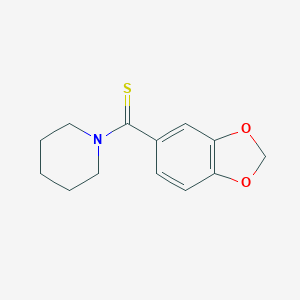
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)
